molecular formula C7H8FNO3S B13253240 4-Fluoro-3-methoxybenzene-1-sulfonamide

4-Fluoro-3-methoxybenzene-1-sulfonamide

Cat. No.: B13253240
M. Wt: 205.21 g/mol
InChI Key: JOLVZSQZSBQYRQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxybenzene-1-sulfonamide typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

4-Fluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom and methoxy group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzene-1-sulfonamide
  • 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
  • 3-Fluoroanisole

Uniqueness

4-Fluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its lipophilicity and ability to interact with biological targets, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C7H8FNO3S

Molecular Weight

205.21 g/mol

IUPAC Name

4-fluoro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8FNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)

InChI Key

JOLVZSQZSBQYRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)F

Origin of Product

United States

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